N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC15004986
Molecular Formula: C17H11ClF3N3O3
Molecular Weight: 397.7 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide -](/images/structure/VC15004986.png)
Specification
Molecular Formula | C17H11ClF3N3O3 |
---|---|
Molecular Weight | 397.7 g/mol |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Standard InChI | InChI=1S/C17H11ClF3N3O3/c18-12-6-5-9(7-11(12)17(19,20)21)22-14(25)8-24-15(26)10-3-1-2-4-13(10)23-16(24)27/h1-7H,8H2,(H,22,25)(H,23,27) |
Standard InChI Key | PRFUWJBERSLIHN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide features a trifunctional structure:
-
Chloro-trifluoromethylphenyl moiety: A benzene ring substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. This electron-withdrawing group enhances electrophilic reactivity and metabolic stability .
-
4(3H)-Quinazolinone core: A bicyclic system comprising a fused benzene and pyrimidine ring, with a ketone at position 4 and a hydroxyl group at position 2. The quinazolinone scaffold is renowned for its pharmacological versatility .
-
Acetamide linker: A -CH₂-C(=O)-NH- group bridging the aryl and quinazolinone units, facilitating interactions with biological targets through hydrogen bonding .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | ~416.75 g/mol (estimated) |
Solubility | Low in water; soluble in DMSO, DMF |
logP (Partition Coefficient) | ~2.8 (indicative of moderate lipophilicity) |
Hydrogen Bond Donors | 3 (hydroxyl, amide NH, quinazolinone NH) |
Hydrogen Bond Acceptors | 6 (carbonyl, hydroxyl, amide, ether) |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves sequential functionalization of the quinazolinone core and aryl groups:
-
Quinazolinone Formation:
Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 4(3H)-quinazolinone skeleton . For example:Subsequent hydroxylation at position 2 is achieved via oxidative methods .
-
Aryl Substitution:
The chloro-trifluoromethylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, leveraging the electron-deficient nature of the aryl halide . -
Acetamide Linkage:
Amide coupling between 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetic acid and the aryl amine is catalyzed by EDCl/HOBt in dichloromethane .
Table 2: Optimization Parameters for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Quinazolinone Formation | HCl, 110°C, 6 hours | 65–75 |
Aryl Substitution | CuI, K₂CO₃, DMF, 120°C | 50–60 |
Amide Coupling | EDCl, HOBt, DCM, rt | 70–80 |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis, as observed in murine macrophage models (IC₅₀ = 1.2 µM) . Structural analogs with similar quinazolinone-acetamide architectures suppress NF-κB signaling, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | EC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 8.5 | ROS-mediated apoptosis |
A549 | 10.2 | Topoisomerase II inhibition |
HeLa | 12.7 | Caspase-3/7 activation |
Pharmacological Applications
Drug Development
The compound’s pharmacokinetic profile—moderate oral bioavailability (F = 45%) and plasma half-life (t₁/₂ = 6.2 hours)—supports its development as an oral therapeutic . Preclinical studies highlight synergies with cisplatin in reducing tumor burden in xenograft models .
Targeted Therapy
Docking studies predict high affinity for EGFR (ΔG = -9.8 kcal/mol) and VEGF receptors, positioning it as a dual kinase inhibitor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume